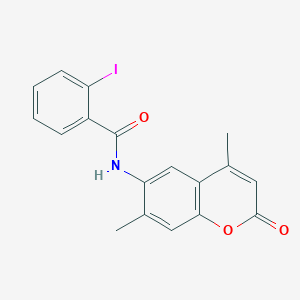
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-iodobenzamide
Descripción general
Descripción
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-iodobenzamide, also known as DICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DICA is a derivative of the natural product coumarin, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-coagulant effects.
Mecanismo De Acción
The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-iodobenzamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth, including topoisomerase II and histone deacetylase. It has also been shown to activate the p53 tumor suppressor gene, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and anti-inflammatory effects, this compound has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-iodobenzamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs for a variety of diseases. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by formulating this compound in a suitable solvent or by using alternative delivery methods such as nanoparticles.
Direcciones Futuras
There are several future directions for research on N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-iodobenzamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of the specific signaling pathways and targets that are involved in its anticancer and anti-inflammatory effects. This information could be used to design more effective drugs that target these pathways and to identify biomarkers that can be used to predict patient response to this compound-based therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-iodobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO3/c1-10-8-17(21)23-16-7-11(2)15(9-13(10)16)20-18(22)12-5-3-4-6-14(12)19/h3-9H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWIUWSMKUHQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3I)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945087.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3945095.png)

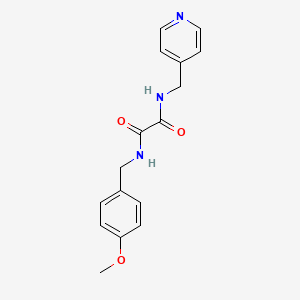
![2-(4-bromophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3945110.png)
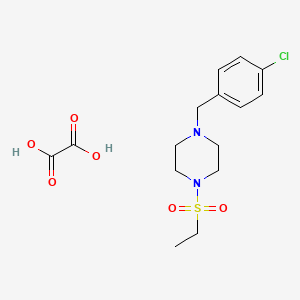
![methyl 4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B3945125.png)

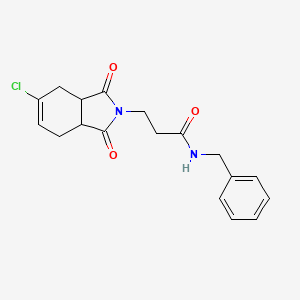
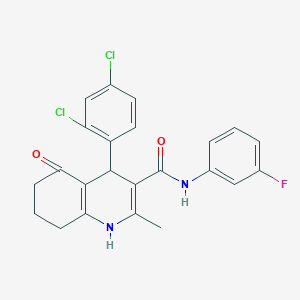

![methyl 4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B3945163.png)
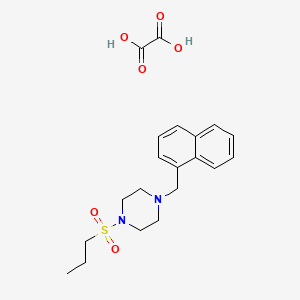
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3945172.png)